N-{2-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide
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Overview
Description
N-{2-[1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOL-2-YL]ETHYL}-2-FURAMIDE is a complex organic compound that features a benzimidazole core linked to a furanamide group via a propynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOL-2-YL]ETHYL}-2-FURAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Propynyl Group: The benzimidazole derivative is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate.
Coupling with Furanamide: The final step involves coupling the propynylated benzimidazole with 2-furoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOL-2-YL]ETHYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to form dihydrobenzimidazole derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) are typical.
Substitution: Halogenating agents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4) are used.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-{2-[1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOL-2-YL]ETHYL}-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOL-2-YL]ETHYL}-2-FURAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in oxidative stress pathways or inflammatory responses.
Pathways Involved: The compound could modulate pathways such as the NF-κB pathway or the MAPK pathway, leading to reduced inflammation or oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- N-{[(2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl}-2-furamide
- N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-{2-[1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOL-2-YL]ETHYL}-2-FURAMIDE is unique due to its specific structural features, such as the propynyl linkage and the combination of benzimidazole and furanamide moieties. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-[2-(1-prop-2-ynylbenzimidazol-2-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-2-11-20-14-7-4-3-6-13(14)19-16(20)9-10-18-17(21)15-8-5-12-22-15/h1,3-8,12H,9-11H2,(H,18,21) |
InChI Key |
MKPZROAJLFNTCR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3 |
solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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